molecular formula C13H15N B8780072 (1-Phenylcyclopentyl)acetonitrile CAS No. 5407-84-1

(1-Phenylcyclopentyl)acetonitrile

Cat. No. B8780072
CAS RN: 5407-84-1
M. Wt: 185.26 g/mol
InChI Key: MSILGXYVRBMZJA-UHFFFAOYSA-N
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Description

(1-Phenylcyclopentyl)acetonitrile is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Phenylcyclopentyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Phenylcyclopentyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5407-84-1

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-(1-phenylcyclopentyl)acetonitrile

InChI

InChI=1S/C13H15N/c14-11-10-13(8-4-5-9-13)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2

InChI Key

MSILGXYVRBMZJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC#N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of methanesulfonic acid 1-phenyl-cyclopentylmethyl ester (10 g, 39.37 mmol) in DMSO (30 ml) were added KI (0.6 g, 3.9 mmol) and NaCN (2.89 g, 59.05 mmol). It was then stirred at 140° C. for 16 h. After completion of the reaction, it was diluted with water, extracted with EtOAc and the organic layer was washed with water and brine. It was then dried over Na2SO4, concentrated and purified by normal column chromatography (15% EtOAc in hexanes) to afford the title compound as a colorless liquid (2.5 g, 34%).
Name
methanesulfonic acid 1-phenyl-cyclopentylmethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

To a stirred solution of methanesulfonic acid 1-phenyl-cyclopentylmethyl ester (279) (12 g, 47.24 mmol) in dimethyl sulfoxide (36 mL) were added KI (784 mg, 4.72 mmol) and NaCN (3.5 g, 70.87 mmol) and stirring was continued at 140° C. for 4 h and at room temperature for 16 h. After completion of the reaction, water (100 mL) was added. The mixture was extracted with ethyl acetate (3×100 mL) and the combined organic parts were washed with saturated ferrous sulfate solution (100 mL), water (3×10 0 mL) and brine (100 mL). After drying and concentrating the mixture, a crude product was obtained and purified by Combi-Flash column (eluted at 10-20% ethyl acetate in hexane) to get (1-phenyl-cyclopentyl)-acetonitrile (280) (7 g, 79.98%) as a light yellow liquid.
Name
methanesulfonic acid 1-phenyl-cyclopentylmethyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of methanesulfonic acid 1-phenyl-cyclopentylmethyl ester (24-01) (6 g, 23.59 mmol) in dimethyl sulfoxide (18 mL) were added potassium iodide (392 mg, 2.59 mmol) and sodium cyanide (1.734 g, 35.384 mmol). The mixture was stirred for 140° C. for 16 h. After completion of the reaction, water was added and the mixture was filtered through celite. The filtrate was extracted with ethyl acetate, dried and evaporated to get a crude product which was purified using a normal silica column using 15% ethyl acetate in hexane to afford (1-phenyl-cyclopentyl)-acetonitrile (25-01) (2.25 g, 51.4%) as a yellow liquid.
Name
methanesulfonic acid 1-phenyl-cyclopentylmethyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
1.734 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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